N-羟基芬特明

描述

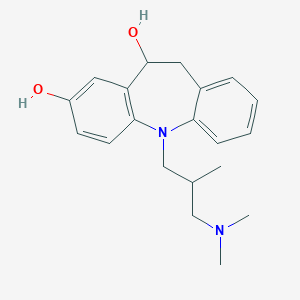

N-Hydroxyphentermine (N-OH) is a synthetic compound that has been used in scientific research to study the effects of sympathomimetic amines on the central nervous system. This compound is a derivative of phentermine, a medication used for weight loss. Unlike phentermine, N-OH has no therapeutic use and is only used for research purposes.

科学研究应用

法医毒理学

N-羟基芬特明: 在法医毒理学中对于检测芬特明滥用至关重要。 已经开发了一种液相色谱-串联质谱法来测定尿液样本中的芬特明、N-羟基芬特明和甲基芬特明 . 这种方法对于执法部门和法医调查至关重要,可以识别处方兴奋剂的非医疗用途。

药物代谢

在药物代谢研究中,N-羟基芬特明用于研究细胞色素P-450系统在药物氧化中的作用。 它是通过芬特明的N-氧化形成的,这个过程可以用来了解芬特明在体内的代谢途径和相互作用 .

分析化学

在分析化学中,N-羟基芬特明用作参考化合物,用于开发可靠的方法来测定生物样品中的芬特明和相关化合物。 这对临床和研究目的都很重要,可以监控药物水平并确保适当的剂量 .

生物化学研究

N-羟基芬特明: 参与生物化学研究,探索导致其形成的酶促活性。 这包括研究各种物质(如二月桂酰磷脂酰胆碱)对其形成速率的影响,这可以提供对药物代谢过程中脂质相互作用的见解 .

临床药物监测

在临床环境中,监测N-羟基芬特明的水平对于患者安全和治疗效果可能很重要。 灵敏和特异性分析方法的开发允许准确测量这种化合物,这有助于调整剂量并预防潜在的药物相互作用 .

作用机制

Target of Action

N-Hydroxyphentermine is a metabolite of phentermine . Phentermine is a sympathomimetic amine anorectic agent . The primary target of phentermine is the presynaptic vesicles in the lateral hypothalamus .

Mode of Action

Phentermine, and by extension N-Hydroxyphentermine, acts as an indirect-acting sympathomimetic agent . It works by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus . This action leads to appetite suppression, which is the primary therapeutic effect of phentermine .

Biochemical Pathways

N-Hydroxyphentermine is oxidized to 2-methyl-2-nitro-1-phenylpropane by rat liver microsome preparations . This oxidation accounts for differences noted in levels of N-Hydroxyphentermine formed from phentermine in washed and unwashed microsome preparations . The hydroxylamine-nitro-oxidation is dependent on cytochrome P-450 .

Pharmacokinetics

It is known that phentermine undergoes minimal p-hydroxylation, n-oxidation, and n-hydroxylation followed by conjugation . The total proportion of the drug that goes under metabolism only represents about 6% of the administered dose where about 5% is represented by the N-oxidized and N-Hydroxylated metabolites .

Result of Action

The primary result of the action of N-Hydroxyphentermine, as a metabolite of phentermine, is appetite suppression . This leads to a decrease in food intake and subsequently weight loss, which is the main therapeutic goal of phentermine .

Action Environment

The action of N-Hydroxyphentermine, like many other drugs, can be influenced by various environmental factors. For instance, the presence of hemoglobin and catalase in unwashed microsomes could terminate the N-oxidation of phentermine at the hydroxylamine level . Furthermore, the reaction was induced by phenobarbital pretreatment and inhibited by carbon monoxide and 2,4-dichloro-6-phenylphenoxyethylamine .

属性

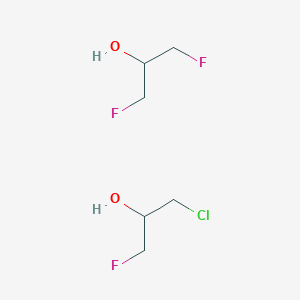

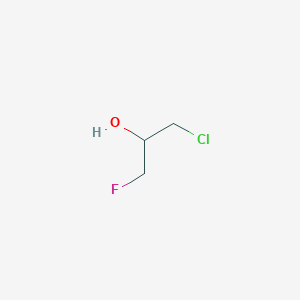

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFVZWRUMOUGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191791 | |

| Record name | N-Hydroxyphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38473-30-2 | |

| Record name | N-Hydroxyphentermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038473302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)

![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)